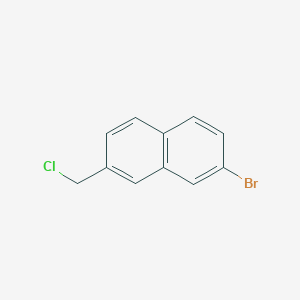
2-Bromo-7-(chloromethyl)naphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-7-(chloromethyl)naphthalene: is an organic compound with the molecular formula C11H8BrCl It is a derivative of naphthalene, where the bromine atom is attached to the second carbon and the chloromethyl group is attached to the seventh carbon of the naphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-7-(chloromethyl)naphthalene typically involves the bromination of 7-(chloromethyl)naphthalene. The reaction is carried out using bromine in the presence of a suitable solvent such as carbon tetrachloride or dichloromethane. The reaction conditions include maintaining a controlled temperature and ensuring the complete addition of bromine to achieve the desired substitution at the second position of the naphthalene ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction parameters to ensure high yield and purity of the final product. The reaction mixture is typically subjected to purification steps such as recrystallization or column chromatography to isolate the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Bromo-7-(chloromethyl)naphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chloromethyl groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding naphthoquinones or other oxidized derivatives.
Reduction Reactions: Reduction of the bromine or chloromethyl groups can lead to the formation of naphthalene derivatives with different functional groups.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base to facilitate substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminonaphthalene derivative, while oxidation can produce naphthoquinones.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2-Bromo-7-(chloromethyl)naphthalene is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.
Biology and Medicine: In biological research, derivatives of this compound are investigated for their potential biological activities. These compounds may exhibit antimicrobial, anticancer, or anti-inflammatory properties, making them candidates for drug development.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other materials. Its unique chemical structure allows for the development of materials with specific properties, such as enhanced stability or reactivity.
Wirkmechanismus
The mechanism of action of 2-Bromo-7-(chloromethyl)naphthalene involves its interaction with molecular targets through its functional groups. The bromine and chloromethyl groups can participate in various chemical reactions, leading to the formation of new bonds and the modification of existing molecular structures. These interactions can affect the biological activity of the compound, influencing its potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
- 2-Bromo-1-(chloromethyl)naphthalene
- 2-Bromo-6-(chloromethyl)naphthalene
- 2-Bromo-8-(chloromethyl)naphthalene
Comparison: Compared to its similar compounds, 2-Bromo-7-(chloromethyl)naphthalene is unique due to the specific positioning of the bromine and chloromethyl groups on the naphthalene ring. This unique structure can influence its reactivity and the types of reactions it undergoes. For example, the position of the substituents can affect the compound’s electronic properties and steric hindrance, leading to different reaction outcomes and applications.
Eigenschaften
Molekularformel |
C11H8BrCl |
|---|---|
Molekulargewicht |
255.54 g/mol |
IUPAC-Name |
2-bromo-7-(chloromethyl)naphthalene |
InChI |
InChI=1S/C11H8BrCl/c12-11-4-3-9-2-1-8(7-13)5-10(9)6-11/h1-6H,7H2 |
InChI-Schlüssel |
PVZXCOXADBOUHO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC2=C1C=CC(=C2)Br)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


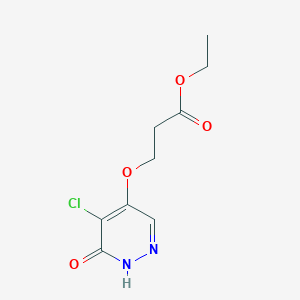
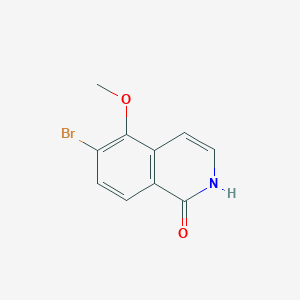
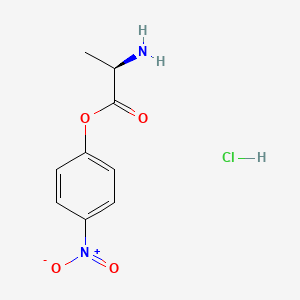
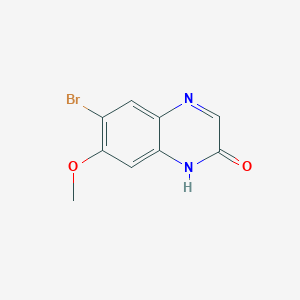
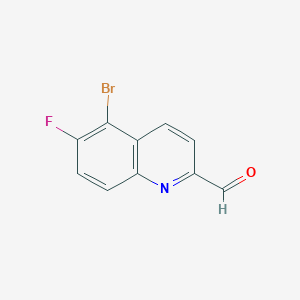

![3-Bromo-4-chlorothieno[2,3-b]pyridine](/img/structure/B11863499.png)

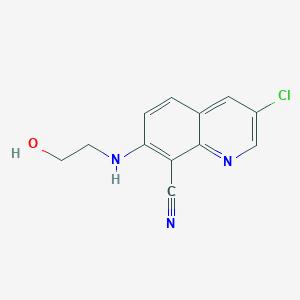
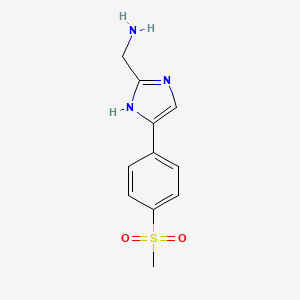
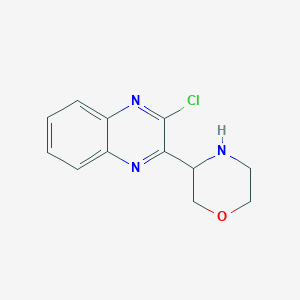
![4-Chloro-7-cyclohexyl-6-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11863526.png)


